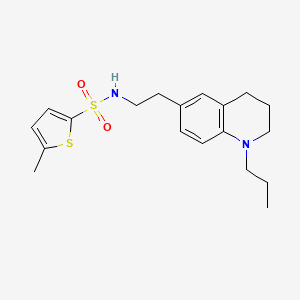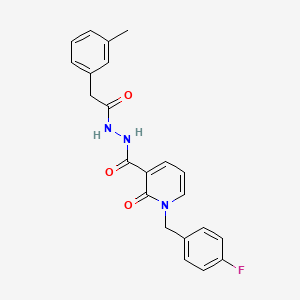![molecular formula C7H10ClN5O B2561820 Chlorhydrate de 6-(aminométhyl)-1-méthyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1392272-28-4](/img/structure/B2561820.png)
Chlorhydrate de 6-(aminométhyl)-1-méthyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its IUPAC name 6-(aminomethylene)-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride, is a chemical compound with the molecular formula C7H9N5O.ClH . It has a molecular weight of 215.64 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related pyrimidine derivatives have been synthesized through various methods. For instance, the synthesis of pyrimido[4,5-d]pyrimidines involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic system with two nitrogen atoms in each ring .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Further physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Inhibiteurs de l’IDO1
L’indolamine 2,3-dioxygénase 1 (IDO1) est une cible prometteuse dans l’immunomodulation de plusieurs conditions pathologiques, en particulier les cancers . Des composés avec l’échafaudage de pyrazolo[3,4-d]pyrimidin-4-one, comme celui-ci, ont été synthétisés et testés comme inhibiteurs de l’IDO1 .
Inhibiteurs de kinases ciblés
Dans le but de développer des inhibiteurs de kinases ciblés (TKI) plus puissants et efficaces, une série de nouveaux composés, spécifiquement des ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ halogénés, ont été synthétisés avec succès . Ces composés ont montré des effets cytotoxiques prometteurs contre différentes lignées cellulaires cancéreuses .
Activité anticancéreuse
Le composé a été évalué pour son activité cytotoxique in vitro contre la lignée cellulaire humaine du cancer du sein (MCF7) en utilisant la doxorubicine comme médicament de référence .
Étude antivirale
Des recherches ont été menées sur les propriétés antivirales de composés similaires . Bien que le composé spécifique n’ait pas été directement étudié, il est possible qu’il puisse avoir des applications similaires.
Mécanisme D'action
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of these compounds’ action. These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
The molecular and cellular effects of these compounds’ action can include alterations in cell cycle progression and induction of apoptosis within cells .
Orientations Futures
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown diverse biological potential and are considered as bioisosteres with purines. Many of these compounds have shown promising anticancer activity. Future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents .
Propriétés
IUPAC Name |
6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6;/h3H,2,8H2,1H3,(H,10,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHZJIZYIJSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561755.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)
![1-((1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2561759.png)
